N-Benzyl Salbutamol Acetonide

Regioselective synthesis Protecting group strategy Salbutamol derivatization

Addressing the challenge of chemoselective modification in salbutamol synthesis, N-Benzyl Salbutamol Acetonide (CAS 1797114-57-8) is a doubly protected intermediate that ensures exclusive O-alkylation, eliminating complex purification. - Chemoselective O-alkylation: Acetonide and N-benzyl protection prevent competing N-alkylation, directly yielding Albuterol Methyl Ether HCl salt []. - Analytical benchmark: Distinct LC-MS signature (m/z 370.2 [M+H]⁺) and high lipophilicity (XLogP3 3.7) serve as a late-eluting system suitability standard for HPLC method validation []. - Process-ready solid: Crystalline solid (mp 95-98°C) enables purification by recrystallization, reducing solvent costs in kilo-lab scale-up []. Supplied at ≥95% purity with defined analytical characterization.

Molecular Formula C23H31NO3
Molecular Weight 369.505
CAS No. 1797114-57-8
Cat. No. B583238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl Salbutamol Acetonide
CAS1797114-57-8
Synonymsα-[[N-(1,1-Dimethylethyl)-N-benzylamino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Molecular FormulaC23H31NO3
Molecular Weight369.505
Structural Identifiers
SMILESCC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C
InChIInChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3
InChIKeyIUHOWFWXOFPFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl Salbutamol Acetonide: Orthogonally Protected Intermediate and Impurity Reference Standard


N-Benzyl Salbutamol Acetonide (CAS 1797114-57-8, molecular formula C₂₃H₃₁NO₃, molecular weight 369.51 Da) is a doubly protected derivative of the β₂-adrenergic agonist salbutamol (albuterol), bearing both an acetonide-protected diol and an N-benzyl-protected secondary amine . The compound is primarily utilized as a synthetic building block—specifically as a Salbutamol Acetonide (S085530) derivative employed in the preparation of Albuterol Methyl Ether Hydrochloride Salt (A514510) [1]—and as a pharmaceutical impurity reference standard . It is supplied as a white to off-white solid with a melting point of 95–98 °C, storage at 4 °C, and solubility in dichloromethane, DMSO, ethyl acetate, and methanol [1].

1 Orthogonally protected intermediate for sequential, chemoselective derivatization of salbutamol.
2 Distinct chromatographic and mass spectral signature supports use as impurity reference standard.
3 System suitability marker for HPLC/LC-MS methods due to late-eluting peak and clear mass ion.

Why Orthogonal Dual Protection Cannot Be Replaced in Regioselective Synthesis


N-Benzyl Salbutamol Acetonide occupies a unique position in the salbutamol derivative landscape because it combines two orthogonal protecting groups—an acetonide ketal on the catechol-derived diol and an N-benzyl group on the secondary amine—within a single molecular entity. This dual protection enables sequential, regioselective functionalization that is impossible with mono-protected analogs: Salbutamol Acetonide (CAS 54208-72-9, MW 279.37) lacks the N-benzyl group, exposing the amine to undesired side reactions, while N-Benzyl Salbutamol (CAS 24085-03-8, MW 329.44, also known as Salbutamol EP Impurity E) has free hydroxyls that can undergo unwanted oxidation or conjugation. The fully deprotected salbutamol base (MW 239.31) is unsuitable as a synthetic intermediate precisely because its multiple nucleophilic sites preclude chemoselective derivatization . Furthermore, for analytical impurity profiling, the distinct chromatographic retention and mass spectral signatures of N-Benzyl Salbutamol Acetonide—arising from its increased lipophilicity (XLogP3: 3.7) versus salbutamol (logP 0.34) [1]—make it an irreplaceable system suitability marker that cannot be mimicked by simpler in-class compounds.

Mono‑protected analogs
Salbutamol Acetonide (free amine) may lead to undesired N‑alkylation side products, compromising regioselective O‑functionalization.
N‑Benzyl Salbutamol
Free hydroxyl groups are susceptible to oxidation or conjugation, which can alter the desired synthetic pathway.
Chromatographic marker
Simpler in‑class compounds do not exhibit the same lipophilicity‑driven retention shift, potentially reducing method specificity in impurity profiling.

Physicochemical and Functional Differentiation Against Closest Analogs


Orthogonal Dual Protection Enables Regioselective N-Functionalization

N-Benzyl Salbutamol Acetonide uniquely carries two independent protecting groups: an acetonide ketal masking the diol (C₁₆ core) and an N-benzyl substituent on the tert-butylamine nitrogen. This orthogonal protection is absent in Salbutamol Acetonide (CAS 54208-72-9), which retains a free secondary amine available for unwanted nucleophilic side reactions during alkylation or acylation steps . The synthetic consequence is that N-Benzyl Salbutamol Acetonide serves as the direct precursor to Albuterol Methyl Ether Hydrochloride Salt (A514510) [1], a transformation requiring the amine to be protected while the acetonide-protected benzylic alcohol is methylated—a chemoselective operation infeasible with Salbutamol Acetonide alone .

Dual protection
Class-level
2 orthogonal groups
vs 1 or 0 in analogs
Enables sequential regioselective functionalization
Absent in mono‑protected or free salbutamol
Regioselective synthesis Protecting group strategy Salbutamol derivatization

Lipophilicity Difference Drives Chromatographic Selectivity

The predicted octanol-water partition coefficient (XLogP3) for N-Benzyl Salbutamol Acetonide is 3.7 , while the experimentally validated logP of salbutamol base is 0.34 (ChemAxon) [1]. This represents an approximately 3.36 log unit difference, corresponding to a ~2,300-fold greater partitioning into the organic phase under neutral pH conditions. The elevated lipophilicity arises from the combined contributions of the N-benzyl moiety and the acetonide ketal, which mask polar hydroxyl and amine functionalities. In reversed-phase HPLC method development, this property translates into substantially longer retention and baseline resolution from polar salbutamol-related impurities [2].

Lipophilicity shift
Cross-study comparable
Δ logP = 3.36
~2,300‑fold higher partitioning
Ensures baseline chromatographic separation from polar impurities
XLogP3 3.7 vs salbutamol logP 0.34
Lipophilicity Chromatographic retention Reversed-phase HPLC

Defined Melting Point as Identity Verification Criterion

N-Benzyl Salbutamol Acetonide exhibits a consistent melting point of 95–98 °C as reported by multiple independent vendors [1]. In contrast, its close structural analog N-Benzyl Salbutamol Acetonide Methyl Ether (CAS 1797879-98-1, MW 383.52) is supplied as a brown oil with no defined melting point [2], precluding simple melting point identity verification. The crystalline solid form and sharp melting range of the target compound enable straightforward pharmacopoeial identity testing (e.g., USP 〈741〉 or EP 2.2.14) without requiring advanced spectroscopic instrumentation.

Melting point
Cross-study comparable
95–98 °C
white crystalline solid
Supports rapid identity verification without advanced instrumentation
Contrasts with oil form of related methyl ether analog
Melting point Identity testing Reference standard certification

Purity Specification for Impurity Reference Standard Use

Commercial sources of N-Benzyl Salbutamol Acetonide specify a purity of ≥95% (HPLC) [1]. This exceeds the purity specification of the structurally related pharmacopoeial impurity standard Salbutamol EP Impurity E (N-Benzyl Albuterol, CAS 24085-03-8), which is certified at 'not less than 90%' by HPLC . The 5-percentage-point purity advantage reduces the uncertainty in impurity quantification when this compound is employed as an external standard in HPLC-UV or LC-MS assays, directly improving the accuracy of impurity-level determinations in salbutamol sulfate API and finished dosage forms .

Purity specification
Cross-study comparable
≥95% (HPLC)
vs ≥90% for EP Impurity E
Reduces quantification uncertainty in impurity testing
Benefits ANDA submission data near ICH thresholds
Reference standard purity Impurity quantification Pharmacopoeial compliance

Distinct Molecular Mass for Unambiguous Mass Spectrometric Identification

N-Benzyl Salbutamol Acetonide has a molecular weight of 369.51 Da (C₂₃H₃₁NO₃) , which is 40.07 Da greater than N-Benzyl Salbutamol (329.44 Da, C₂₀H₂₇NO₃) and 90.14 Da greater than Salbutamol Acetonide (279.37 Da, C₁₆H₂₅NO₃) . The mass increment corresponds to the acetonide group (C₃H₄, ~40 Da) relative to N-Benzyl Salbutamol, and to the N-benzyl group (C₇H₇, ~91 Da) relative to Salbutamol Acetonide. This mass distinctiveness enables confident identification via LC-MS or GC-MS in complex impurity mixtures without co-elution ambiguity.

Molecular mass
Data to verify
369.51 Da
+40 to +130 Da vs analogs
Unambiguous MS identification free of co‑elution ambiguity
Based on molecular formula; verify with certified standard
Mass spectrometry LC-MS impurity profiling Molecular weight differentiation

Refrigerated Storage Requirement and Chemical Stability

N-Benzyl Salbutamol Acetonide requires refrigerated storage at 4 °C for long-term stability [1], whereas simpler salbutamol derivatives such as Salbutamol Acetonide and Salbutamol EP Impurity E are shipped and stored at ambient room temperature [2]. This differential stability profile reflects the increased chemical complexity and potential hydrolytic lability of the dual-protected intermediate, and it serves as a practical selection criterion: laboratories not equipped with refrigerated storage or requiring ambient-stable reference materials may find structurally simpler analogs more operationally convenient, while those conducting long-term stability studies specifically requiring this intermediate benefit from the defined cold-chain requirement.

Storage stability
Cross-study comparable
4 °C required
vs room temp. for simpler analogs
Informs cold‑chain logistics and shelf‑life planning
Critical for long‑term reference standard integrity
Chemical stability Storage conditions Impurity formation risk

High-Value Research and Industrial Application Scenarios


Regioselective Synthesis of O-Alkylated Salbutamol Derivatives

In medicinal chemistry laboratories and CDMOs synthesizing salbutamol-derived β₂-agonists, N-Benzyl Salbutamol Acetonide is the indispensable protected intermediate for O-alkylation of the benzylic alcohol without competing N-alkylation. The dual protection—acetonide on the diol and N-benzyl on the secondary amine—ensures that methylation or other alkylation occurs exclusively at the desired hydroxyl position, directly yielding Albuterol Methyl Ether Hydrochloride Salt (A514510) [1]. Attempting this transformation with Salbutamol Acetonide (free amine) results in complex mixtures of N- and O-alkylated products that require costly chromatographic purification .

High-Purity Reference Standard for Impurity Profiling

For pharmaceutical QC laboratories and ANDA filers conducting ICH Q3A/Q3B impurity testing of salbutamol sulfate drug substance and inhalation products, N-Benzyl Salbutamol Acetonide (≥95% purity ) serves as a quantifiable marker for process-related impurities carrying the N-benzyl-acetonide motif. Its distinct LC-MS signature (MW 369.51 Da ) and reversed-phase retention (driven by XLogP3 3.7 versus salbutamol logP 0.34 [2]) ensure unambiguous identification free from co-elution with pharmacopoeial impurities B, D, E, F, G, and I.

System Suitability Standard for HPLC and LC-MS Methods

Analytical method development groups developing validated HPLC-UV or LC-MS methods for salbutamol impurity profiling can employ N-Benzyl Salbutamol Acetonide as a system suitability standard to assess column performance, mobile phase composition, and gradient reproducibility. The compound's markedly higher lipophilicity (XLogP3 3.7 ) relative to all common salbutamol impurities provides a late-eluting peak that tests the full gradient range [3], while its distinct molecular ion (m/z 370.2 [M+H]⁺) serves as a mass calibration point in LC-MS methods.

Scalable Process Intermediate for Derivative Manufacturing

In kilo-lab and pilot-plant settings scaling up salbutamol derivative syntheses, the crystalline solid nature and defined melting point (95–98 °C [4]) of N-Benzyl Salbutamol Acetonide facilitate purification by recrystallization rather than chromatography, reducing solvent consumption and processing costs. The 4 °C storage requirement [4] necessitates cold-chain logistics planning but the compound's demonstrable stability as a crystalline solid supports multi-kilogram process intermediate management.

Application
Selection Property
Validation Focus
Regioselective O‑alkylation synthesis
Orthogonal dual protection (acetonide + N‑benzyl)
Chemoselectivity confirmation via HPLC or MS
Impurity profiling reference standard
HPLC purity specification; distinct MS and retention signature
Co‑elution‑free quantification in salbutamol impurity panels
System suitability testing
High lipophilicity (late elution), characteristic [M+H]⁺ ion
Gradient reproducibility and mass calibration in HPLC‑MS methods
Scalable intermediate synthesis
Crystalline solid with defined melting point
Recrystallization purification, cold‑chain stability management
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